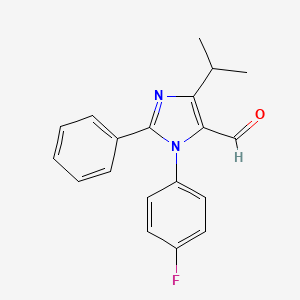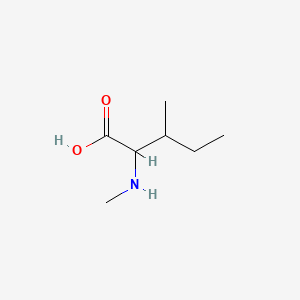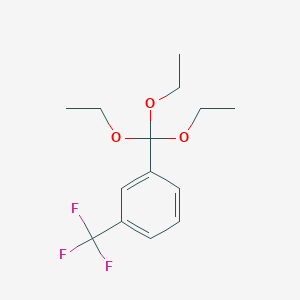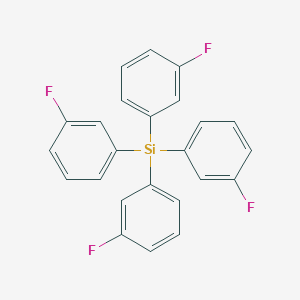
1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a phenyl group attached to the imidazole ring, along with a carboxaldehyde functional group
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with isopropyl bromide to form 4-fluoro-N-isopropylaniline. This intermediate is then reacted with benzaldehyde to form 4-fluoro-N-isopropylbenzylamine. The final step involves the cyclization of this intermediate with glyoxal to form the imidazole ring, resulting in the formation of this compound.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The imidazole ring can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, substituted imidazoles, and fused ring systems.
Scientific Research Applications
1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. Additionally, it can bind to receptors involved in inflammatory pathways, reducing inflammation and providing therapeutic benefits.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-isopropyl-2-phenylimidazole-5-carboxaldehyde can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound also contains a fluorophenyl group but has a piperazine ring instead of an imidazole ring. It is used in the synthesis of various pharmaceuticals and has different biological activities.
4-(4-Fluorophenyl)-2-phenylimidazole: This compound is similar in structure but lacks the isopropyl group and the carboxaldehyde functional group. It has different chemical properties and applications.
1-(4-Fluorophenyl)-2-phenylimidazole-5-carboxaldehyde: This compound is similar but lacks the isopropyl group. It has different reactivity and applications compared to this compound.
Properties
CAS No. |
109083-75-2 |
|---|---|
Molecular Formula |
C19H17FN2O |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C19H17FN2O/c1-13(2)18-17(12-23)22(16-10-8-15(20)9-11-16)19(21-18)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
NANFTAXXIDYYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)
![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)







![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)


